Product packaging for Dipentamethylenethiuram tetrasulfide(Cat. No.:CAS No. 120-54-7)

Dipentamethylenethiuram tetrasulfide

Cat. No.: B089536
CAS No.: 120-54-7
M. Wt: 384.7 g/mol
InChI Key: VNDRMZTXEFFQDR-UHFFFAOYSA-N
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Description

Contextualizing Organosulfur Compounds in Modern Chemistry Research

Organosulfur compounds, a class of organic compounds containing sulfur, are integral to numerous areas of scientific research and industry. wikipedia.org Their prevalence extends from biological systems, where they are found in essential amino acids like cysteine and methionine, to industrial applications. wikipedia.org In materials science, the unique chemistry of the carbon-sulfur bond is leveraged to create advanced materials with specific functionalities. researchgate.net

Synthetic organosulfur compounds include a wide array of materials such as polysulfones, which are inert polymers, and polythiophenes, known for their electrical conductivity. britannica.com The ability of sulfur to form disulfide (S-S) and polysulfide (S-x-S) bonds is particularly important in polymer chemistry for the cross-linking of rubber. wikipedia.org Furthermore, organosulfur compounds are being explored for applications in next-generation technologies like lithium-sulfur batteries, where they can improve electrochemical reaction processes and ion/electron conductivity. pku.edu.cn The development of novel synthetic methods, including electrochemical synthesis, continues to expand the library of organosulfur compounds and their applications, highlighting their importance in modern chemistry. researchgate.net

Significance of Dipentamethylenethiuram Tetrasulfide within Polymer Science and Beyond

Within the vast family of organosulfur compounds, this compound (DPTT) holds a specific and critical role, primarily as a rubber accelerator and sulfur donor. lusida.comcymitquimica.com It belongs to the thiuram class of accelerators, which are known for being ultra-fast. lusida.com DPTT is instrumental in the vulcanization process, where it helps to create a durable and elastic rubber network by forming sulfur cross-links between polymer chains. researchgate.net

One of the key advantages of DPTT is its function as a sulfur donor, meaning it can release sulfur at vulcanization temperatures. akrochem.com This property is particularly useful in efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems, which are designed to create vulcanizates with a higher proportion of thermally stable monosulfidic and disulfidic cross-links. akrochem.com This leads to rubber products with improved heat and reversion resistance. akrochem.com

Research has shown that DPTT is effective in the vulcanization of various elastomers, including natural rubber (NR) and synthetic rubbers like polybutadiene (B167195) rubber (BR). researchgate.netresearchgate.net Studies on the vulcanization of natural rubber with DPTT have investigated the effects of temperature on the reaction kinetics and the structure of the resulting cross-links. researchgate.netresearchgate.net In the case of polybutadiene rubber, DPTT-based curing systems have been shown to acquire thermal remendability, allowing the material to be reprocessed like a thermoplastic. researchgate.net Beyond its primary use in rubber, DPTT also serves as a chemical intermediate in organic synthesis. cymitquimica.com

Interactive Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H20N2S6 chemicalbook.com
Molecular Weight 384.69 g/mol sigmaaldrich.com
Appearance Very pale yellow to pale yellow crystal-powder zllchemical.com
Melting Point 118.0 to 122.0 °C chemicalbook.com
Boiling Point (Predicted) 510.1 ± 33.0 °C chemicalbook.com
Density (estimate) 1.4933 g/cm³ chemicalbook.com
Water Solubility Practically insoluble chemicalbook.com
Solubility in other solvents Slightly soluble in Methanol, Benzene, Acetone, Toluene zllchemical.com

Interactive Table 2: Comparison of Accelerator Classes in Rubber Vulcanization

Accelerator ClassSpeedCharacteristics
Thiurams (e.g., DPTT) Ultra fast lusida.comCan act as primary/secondary accelerators and sulfur donors. lusida.com Exhibit longer processing safety compared to dithiocarbamates. lusida.com
Dithiocarbamates Ultra fast lusida.comRequire Zinc oxide and Stearic acid for activation. lusida.com Exhibit very low scorch safety and faster cure rates. lusida.com
Thiazoles -Often used as primary accelerators due to good processing safety and a broad vulcanization plateau. lusida.com
Sulfenamides -Used as primary accelerators, offering delayed-action for improved scorch safety. researchgate.net
Aldehyde-Amines Scorchy & Slow cure rate lusida.comUsed as primary accelerators. lusida.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2S6 B089536 Dipentamethylenethiuram tetrasulfide CAS No. 120-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate
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InChI

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
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InChI Key

VNDRMZTXEFFQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20N2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044789
Record name Bis(piperidinothiocarbonyl) tetrasulphide
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Molecular Weight

384.7 g/mol
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Physical Description

Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS]
Record name Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)-
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Record name Dipentamethylenethiuram tetrasulfide
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CAS No.

120-54-7
Record name Dipentamethylenethiuram tetrasulfide
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Record name Thiuram MT
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Record name Bis(piperidinothiocarbonyl) tetrasulphide
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Record name Bis(piperidinothiocarbonyl) tetrasulphide
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Record name DIPENTAMETHYLENETHIURAM TETRASULFIDE
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Synthesis and Advanced Chemical Transformation Pathways

Established Synthetic Methodologies and Their Mechanistic Underpinnings

Traditional synthesis of DPTT relies on well-documented chemical reactions, often involving multi-step processes that begin with simple amine and carbon-sulfur compounds.

A primary and widely employed method for synthesizing Dipentamethylenethiuram tetrasulfide involves the reaction of an aqueous solution of sodium pentamethylene dithiocarbamate (B8719985) with sulfur monochloride (S₂Cl₂). echemi.comgoogle.com In this process, the dithiocarbamate salt acts as a nucleophile, attacking the sulfur monochloride. This leads to the coupling of two pentamethylene dithiocarbamate moieties through a tetrasulfide linkage and the formation of sodium chloride as a byproduct. The reaction is typically carried out under controlled temperature conditions, after which the product is cooled, filtered, and dried. google.com

The key intermediate, sodium pentamethylene dithiocarbamate, is itself synthesized from more fundamental precursors. echemi.com The process begins with the reaction of hexahydropyridine (also known as piperidine) with carbon disulfide in the presence of a base, such as sodium carbonate or sodium hydroxide. echemi.comgoogle.com The base facilitates the reaction, leading to the formation of the sodium salt of pentamethylene dithiocarbamic acid. This salt solution can then be used directly in the subsequent reaction with sulfur monochloride to yield the final this compound product. echemi.com

Aqueous solvent systems are integral to the traditional synthesis of DPTT and its precursors. The synthesis of the intermediate, sodium pentamethylene dithiocarbamate, is often performed in water, resulting in an aqueous solution of the salt. google.com This approach is advantageous as water is an inexpensive, non-flammable, and environmentally compatible solvent. In some variations, mixed solvents comprising water and an organic solvent may be used to optimize reactant solubility and reaction conditions. google.com The use of aqueous media facilitates the handling of the ionic intermediates and byproducts generated during the synthesis.

Hydrogen peroxide (H₂O₂) serves as a key oxidizing agent in alternative synthetic routes for producing thiuram polysulfides, presenting a "green" alternative to sulfur chlorides. google.commdpi.com In these methods, a dithiocarbamic acid salt is first formed from piperidine (B6355638) and carbon disulfide. Subsequently, elemental sulfur and an oxidizing agent like hydrogen peroxide are added. google.com The hydrogen peroxide facilitates the oxidative coupling of the dithiocarbamate intermediates to form the polysulfide bridge. While this method is explicitly documented for the synthesis of the related Dipentamethylenethiuram hexasulfide, the underlying principle of oxidative S-S bond formation is a relevant pathway in thiuram chemistry. google.com Hydrogen peroxide is considered an environmentally benign oxidant because its primary byproduct is water. mdpi.comjsynthchem.com

Novel Synthetic Approaches and Catalyst Development

Recent advancements in chemical synthesis have focused on developing more sustainable and environmentally friendly methods for producing DPTT and related compounds, minimizing the use of hazardous reagents.

A significant focus of modern synthetic chemistry is the development of protocols that are safer and more environmentally friendly. In the context of thiuram polysulfide synthesis, this involves moving away from the "Traditional Sulfur Chloride Method." The use of sulfur monochloride is problematic due to its high corrosivity (B1173158) and unpleasant odor, which complicates handling and poses risks to the operational environment. google.com

Alternative, more sustainable protocols leverage oxidizing agents like hydrogen peroxide in aqueous solutions. google.com This approach avoids the use of corrosive sulfur chlorides and can be performed without the need to isolate the dithiocarbamate intermediate, streamlining the process. google.com Such methods not only improve the working environment and operational safety but can also lead to higher yields and reduced production costs, making them more industrially viable.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Thiuram Polysulfides

FeatureTraditional Sulfur Chloride MethodOxidative Coupling Method
Key Reagents Sodium pentamethylene dithiocarbamate, Sulfur monochloridePentamethylene dithiocarbamic acid salt, Sulfur, Hydrogen peroxide
Solvent System Primarily aqueousAqueous or aqueous-organic mixture
Byproducts Sodium chlorideWater
Environmental/Safety Concerns Use of corrosive and hazardous sulfur monochloride google.comConsidered "greener" and safer mdpi.com
Intermediate Isolation Often requiredNot necessarily required google.com
Reported Yield (for Hexasulfide) ~69.8% ~98.3–98.5%

Compound Index

Catalytic Insights in this compound Production

The industrial synthesis of this compound (DPTT) and related thiuram polysulfides involves the oxidative coupling of dithiocarbamates, which are themselves derived from a secondary amine (piperidine), carbon disulfide, and a sulfur source. Catalysis plays a crucial role in optimizing this process for efficiency, yield, and purity.

One patented method highlights a sophisticated catalytic system for producing thiuram polysulfides directly from a secondary amine, carbon disulfide, and sulfur. google.com This process utilizes a combination of a tertiary amine, a metal-containing catalyst, and oxygen as the oxidant. google.com The tertiary amine likely acts as a base to facilitate the initial formation of the dithiocarbamate salt, while the metal catalyst is central to the oxidative coupling and sulfur insertion steps. The reaction is performed in a solvent at temperatures ranging from 0°C to 150°C. google.com The end of the reaction is often indicated by the cessation of oxygen uptake, and in many cases, the DPTT product precipitates directly from the reaction mixture. google.com

The second stage involves the oxidation and sulfurization of the intermediate, for example, sodium pentamethylene dithiocarbamate. echemi.com This is achieved by reacting the intermediate with a sulfurizing agent like sulfur monochloride or a combination of elemental sulfur and an oxidant such as hydrogen peroxide. echemi.comgoogle.com The presence of elemental sulfur has been shown to greatly accelerate the oxidation reaction, which otherwise proceeds much more slowly. google.com

Overview of Catalytic Components in Thiuram Polysulfide Synthesis
Catalytic ComponentTypeProposed Role in SynthesisReference
Metal-Containing CatalystTransition Metal ComplexFacilitates oxidative coupling of dithiocarbamates and reaction with oxygen. google.com
Tertiary AmineOrganic BaseActs as a base for the initial reaction of the secondary amine and carbon disulfide. google.com
OxygenOxidizing AgentServes as the terminal oxidant in the catalytic cycle for coupling dithiocarbamates. google.com
Phase-Transfer Catalyst (e.g., Triton-B)Quaternary Ammonium SaltEnhances the reaction rate and yield in the formation of the dithiocarbamate precursor. researchgate.netresearchgate.net

Degradation Pathways and Chemical Stability Studies

The stability of this compound is finite, and it can undergo degradation through several mechanisms, primarily initiated by thermal, radical, or photochemical triggers.

Thermal Decomposition Mechanisms, including S-S Bond Cleavage

The most significant pathway for the thermal degradation of DPTT is the homolytic cleavage of the sulfur-sulfur (S-S) bonds within the tetrasulfide chain. These bonds are energetically the weakest links in the molecule. Upon heating, the molecule decomposes, releasing free sulfur. echemi.com The central S-S bond in the R-S-S-S-S-R chain is particularly susceptible to scission.

Studies on analogous bis(thiocarbonyl)disulfides indicate that the S-S bond dissociation enthalpy is a key parameter. For instance, the related compound tetramethylthiuram disulfide (TMTD) has a relatively low S-S bond dissociation enthalpy, attributed to the stability of the resulting dithiocarbamate radical (Me₂NCS₂•). researchgate.net This principle applies to DPTT, where heating provides the necessary energy to overcome this dissociation barrier, leading to the formation of resonance-stabilized piperidine-1-carbodithioyl radicals. The initial decomposition step is believed to be the scission of the S-S bond, as this is mechanistically favored over C-S or C-N bond cleavage under thermal stress.

Radical-mediated Degradation Processes

This compound is susceptible to degradation initiated by free radicals. The process involves the attack of a radical species (R•) on one of the sulfur atoms of the tetrasulfide chain. This attack leads to the cleavage of an S-S bond, resulting in a more stable molecule and a new thiyl radical derived from the DPTT structure.

This mechanism is supported by studies on the radical-initiated cleavage of disulfide bonds in other molecular systems. iastate.edu The favored pathway is often a direct attack of the radical on a sulfur atom in a substitution-type reaction (SH2), which has a substantially lower activation energy than other potential radical-initiated degradation pathways. iastate.edu The newly formed thiyl radical can then participate in a variety of subsequent reactions, including abstracting a hydrogen atom from a nearby molecule or reacting with another disulfide bond, propagating a chain degradation process. It is noteworthy that some chemical processes involving DPTT, such as the CuCl₂-catalyzed disulfide metathesis in rubber systems, are specifically proposed to proceed via a non-radical mechanism. rsc.org

Photochemical Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce the degradation of DPTT. The energy from UV photons is sufficient to cause the cleavage of the sulfur-sulfur bonds in the polysulfide chain. Research on sulfur vulcanizates containing polysulfide and thiuram structures shows that UV light leads to the decomposition of these sulfur bonds. kglmeridian.com A notable outcome of this photodegradation is the formation of a type of "inactive" free sulfur, which does not readily participate in subsequent photovulcanization reactions. kglmeridian.com

The mechanism of photochemical degradation may involve the formation of highly reactive intermediates. Studies on related organosulfur compounds suggest that photoirradiation can lead to the generation of a thiosulfoxide intermediate. nih.gov This species is unstable and readily donates a sulfur atom to nucleophiles. nih.gov While a specific, detailed photochemical degradation pathway for DPTT is not fully elucidated, the fundamental principle involves the absorption of UV energy leading to the excitation and subsequent fragmentation of the labile tetrasulfide linkage.

Reactivity with Disulfide Bonds in Biological Systems

In biological environments, the tetrasulfide moiety of DPTT is a reactive electrophilic center, making it susceptible to attack by endogenous nucleophiles, particularly thiols such as glutathione (B108866) (GSH). The primary mechanism of interaction is thiol-disulfide exchange. In this reaction, the deprotonated thiol (thiolate, e.g., GS⁻) acts as a nucleophile, attacking one of the sulfur atoms in the DPTT tetrasulfide chain.

This nucleophilic attack results in the cleavage of an S-S bond and the formation of a new, mixed disulfide (e.g., a piperidine-1-carbothioyl-glutathionyl trisulfide) and a thiolate leaving group. This process can continue, breaking down the polysulfide chain. Intracellular nucleophiles like glutathione and thioredoxins can react rapidly with di- and trisulfide compounds, potentially disrupting cellular homeostasis. The reactivity is driven by the lability of the S-S bond and its susceptibility to cleavage by such thiophilic nucleophiles.

Summary of Degradation Pathways for this compound
Degradation PathwayInitiating FactorPrimary Bond(s) CleavedKey Intermediates/ProductsReference
Thermal DecompositionHeatSulfur-Sulfur (S-S)Dithiocarbamate radicals, elemental sulfur researchgate.net
Radical-mediated DegradationExternal free radicals (R•)Sulfur-Sulfur (S-S)Thiyl radicals iastate.edu
Photochemical DegradationUV RadiationSulfur-Sulfur (S-S)"Inactive" sulfur, potential thiosulfoxide intermediates kglmeridian.comnih.gov
Biological ReactivityNucleophilic thiols (e.g., Glutathione)Sulfur-Sulfur (S-S)Mixed disulfides/polysulfides[nan]

Mechanistic Investigations of Action in Polymer Systems

Dipentamethylenethiuram tetrasulfide (DPTT) is a chemical compound utilized in the polymer industry, particularly in the vulcanization of rubber. Its function and behavior within polymer matrices have been the subject of various scientific investigations aimed at understanding its reaction mechanisms.

Advanced Applications Beyond Traditional Polymer Vulcanization

Electrochemical Applications: Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. nih.gov However, their practical application is hindered by several challenges, most notably the "shuttle effect," where soluble lithium polysulfide intermediates migrate between the electrodes, leading to capacity loss and poor cycle life. nih.govacs.org DPTT has emerged as a key compound in addressing these issues.

The "shuttle effect" is a primary cause of performance degradation in Li-S batteries. nsf.gov It involves the dissolution of long-chain lithium polysulfides (LiPS) into the electrolyte at the cathode and their subsequent diffusion to the lithium anode, where they are reduced to lower-order sulfides. These then migrate back to the cathode to be re-oxidized, creating a parasitic shuttle that consumes active material and lowers coulombic efficiency. nih.govmdpi.com

DPTT has been effectively employed as an electrolyte additive to suppress this detrimental phenomenon. nih.govacs.org By incorporating DPTT into the electrolyte, the accumulation and shuttling of polysulfides are significantly relieved, which is a critical step toward realizing high-performance Li-S batteries. nih.gov The inspiration for using DPTT in this context comes from its mechanism of action as a vulcanization accelerator, which involves reactions with sulfur species. nih.gov

The primary mechanism by which DPTT mitigates the shuttle effect is through the chemical scavenging of lithium polysulfides. nih.gov DPTT acts as a scavenger, initiating a spontaneous and instantaneous chemical reaction with the dissolved LiPS. nih.govacs.org

This reaction rapidly converts the highly soluble long-chain polysulfides into lithium disulfide (Li₂S₂), which is a solid precipitate, and elemental sulfur. nih.govacs.org The newly generated elemental sulfur can then be reduced again to polysulfides at the cathode, participating in the intended electrochemical cycle. nih.govacs.org This process effectively traps the sulfur species at the cathode, preventing their migration to the anode and thereby inhibiting the shuttle effect. The tetrasulfide group (-S₄-) in the DPTT molecule is crucial for this polysulfide trapping capability.

The addition of DPTT to the electrolyte has a demonstrably positive impact on the key performance metrics of Li-S batteries, including capacity retention and rate performance. nih.gov By preventing the loss of active material and suppressing the parasitic shuttle current, DPTT enables the battery to maintain a higher capacity over numerous charge-discharge cycles.

One study demonstrated that with a 4 wt% DPTT additive and a sulfur loading of 3.03 mg cm⁻², a Li-S cell delivered a high initial capacity of 1227.6 mAh g⁻¹. nih.govacs.org More significantly, it maintained an excellent capacity of 914.7 mAh g⁻¹ after 250 cycles at a rate of 0.5 C. nih.govacs.org These results highlight the effectiveness of DPTT in enhancing the longevity and practical performance of Li-S batteries.

Table 1: Performance of Li-S Battery with DPTT Additive

ParameterValueReference
DPTT Additive Concentration4 wt% nih.gov, acs.org
Sulfur Loading3.03 mg cm⁻² nih.gov, acs.org
Initial Discharge Capacity (at 0.5 C)1227.6 mAh g⁻¹ nih.gov, acs.org
Capacity after 250 Cycles (at 0.5 C)914.7 mAh g⁻¹ nih.gov, acs.org

Beyond its role as an electrolyte additive, DPTT itself is an organosulfur compound that can be used as a source of redox-active sulfur in cathode materials. ntnu.nonih.gov Organosulfur materials are considered a promising class of cathodes because the reversible breakage and formation of sulfur-sulfur bonds can be harnessed for energy storage. nih.gov This approach offers potential advantages over using elemental sulfur, such as more defined redox processes. acs.org

Research has demonstrated the use of DPTT, also referred to as PMTT (dipentamethylene thiuram tetrasulfide), as a cathode material in rechargeable magnesium batteries, a field facing similar challenges to lithium batteries. nih.govfigshare.com In these systems, the S-S bonds within the DPTT molecule are preferentially broken during discharge, forming magnesium pentamethylene dithiocarbamate (B8719985). nih.gov A DPTT-derived sulfur/mesoporous carbon composite cathode has shown high cycling stability and excellent rate performance in magnesium batteries. figshare.com These findings strongly suggest the viability of integrating DPTT into advanced organosulfur cathodes for rechargeable lithium batteries, leveraging its inherent electrochemical activity.

Devulcanization Processes

Devulcanization is a recycling process that aims to selectively break the sulfur crosslinks (C-S and S-S bonds) in cured rubber, converting the thermoset material back into a processable, uncured state without significantly degrading the main polymer chains. mdpi.comnih.gov This allows the waste rubber to be reused in high-value applications, promoting a circular economy. rubbersolutions.hu

DPTT has been investigated as a chemical agent in the devulcanization of waste rubber. In a study involving the microwave-assisted devulcanization of ethylene-propylene-diene (EPDM) waste rubber, DPTT was used as one of several devulcanizing agents. mdpi.com The process uses microwave energy to selectively target and break the sulfur crosslinks. mdpi.com

However, in this specific comparative study, DPTT was found to be less efficient at devulcanizing the material compared to other agents such as HDA (hexadecylamine), CBS (N-cyclohexyl-2-benzothiazolesulfenamide), and MBT (mercaptobenzothiazole). mdpi.com The higher efficacy of agents like CBS and MBT was attributed to their aromatic structures, which allowed them to dissolve more readily in the aromatic oils used in the process, thereby enabling more efficient access to the cleaved rubber radicals. mdpi.com This suggests that while DPTT can function as a devulcanizing agent, its effectiveness may be dependent on the specific rubber type and process conditions.

Comparative Studies with Other Devulcanizing Agents

Dipentamethylenethiuram tetrasulfide (DPTT) has been investigated as a chemical agent in the devulcanization of waste rubber, a process aimed at breaking down the sulfur crosslinks to allow for the reprocessing and recycling of the material. However, comparative studies indicate that its efficiency as a devulcanizing agent is context-dependent and can be lower than other available chemicals.

In a study on the microwave-assisted devulcanization of ethylene-propylene-diene (EPDM) waste rubber, DPTT was compared with several other agents, including N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS), hexadecylamine (B48584) (HDA), 2-mercaptobenzothiazole (B37678) (MBT), 2-mercaptobenzothiazole disulfide (MBTS), and tetramethylthiuram disulfide (TMTD). The research found that HDA, CBS, and MBT were more efficient devulcanizing agents than DPTT, MBTS, and TMTD. mdpi.com

The lower efficiency of DPTT in this context was attributed to its larger molecular size, which results in greater steric hindrance. This steric hindrance impedes the ability of the agent to access and react with the sulfur crosslinks within the rubber matrix. In contrast, agents with aromatic structures like CBS and MBT demonstrated better performance, which was linked to their higher solubility in the aromatic oils used in the process. This enhanced solubility allows for more effective penetration into the rubber matrix and interaction with the cleaved rubber radicals. mdpi.com

The following interactive table summarizes the comparative efficiency of these devulcanizing agents based on the findings.

Interactive Data Table: Comparative Efficiency of Devulcanizing Agents in Microwave-Assisted EPDM Devulcanization

Devulcanizing Agent Chemical Class Relative Efficiency Postulated Reason for Efficiency
Hexadecylamine (HDA) Amine More Efficient -
N-cyclohexyl-2-benzothiazole sulfenamide (CBS) Sulfenamide More Efficient Aromatic structure, better solubility in aromatic oils
2-mercaptobenzothiazole (MBT) Thiazole More Efficient Aromatic structure, better solubility in aromatic oils
This compound (DPTT) Thiuram Less Efficient Larger molecular size, greater steric hindrance
2-mercaptobenzothiazole disulfide (MBTS) Thiazole Less Efficient Larger molecular size, greater steric hindrance

It is important to note that the effectiveness of a devulcanizing agent is not solely dependent on its chemical structure but also on the process conditions, such as temperature, pressure, and the presence of other additives like processing oils. mdpi.com The choice of devulcanizing agent is a critical factor in achieving the desired balance between the degree of devulcanization and the preservation of the physical and mechanical properties of the recycled rubber. nih.govmdpi.com

Mechanistic Insights into Bond Cleavage during Devulcanization

The process of devulcanization aims to selectively cleave the sulfur crosslinks (C-S and S-S bonds) that form the three-dimensional network in vulcanized rubber, while minimizing the scission of the main carbon-carbon (C-C) polymer chains. nih.gov The mechanism by which this compound (DPTT) participates in this process is rooted in the chemistry of its tetrasulfide group.

During thermo-chemical or mechano-chemical devulcanization, the energy input from heat and mechanical shear can initiate the homolytic cleavage of the sulfur-sulfur bonds within the DPTT molecule. This generates thiyl radicals. These highly reactive radicals can then attack the polysulfidic crosslinks in the vulcanized rubber network.

The proposed mechanism involves the following key steps:

Initiation: The S-S bonds in the DPTT molecule, being weaker than C-C and C-S bonds, are susceptible to cleavage under devulcanization conditions, forming piperidinethiylthiyl radicals.

Attack on Crosslinks: These radicals can then attack the sulfur atoms in the polysulfidic crosslinks of the rubber network. This interaction can lead to a series of exchange and scission reactions. The tetrasulfide nature of DPTT is significant here, as polysulfidic crosslinks are generally more susceptible to cleavage than monosulfidic ones.

Radical Stabilization: The radicals formed from the cleaved rubber crosslinks can be stabilized by the fragments of the DPTT molecule. This stabilization is crucial to prevent the recombination of the rubber radicals, which would reverse the devulcanization process.

Chain Transfer: The process can continue through chain transfer reactions, where a radical on a rubber chain abstracts a sulfur atom from another DPTT molecule or another polysulfidic crosslink, propagating the devulcanization.

The selectivity of the devulcanization process is a critical factor, as excessive C-C bond scission leads to a degradation of the polymer and a significant loss in the mechanical properties of the revulcanized material. unitn.itmdpi.com The bond dissociation energies play a crucial role in this selectivity. The energy required to break S-S bonds (approximately 227 kJ/mol) and C-S bonds (approximately 273 kJ/mol) is lower than that for C-C bonds (approximately 348 kJ/mol), making the targeted cleavage of sulfur crosslinks theoretically favorable. nih.gov

The following table summarizes the bond types and their dissociation energies, which are fundamental to understanding the mechanistic aspects of devulcanization.

Data Table: Bond Dissociation Energies in Vulcanized Rubber

Bond Type Dissociation Energy (kJ/mol) Relevance to Devulcanization
S-S (polysulfidic) ~227 Primary target for cleavage due to lower energy
C-S ~273 Also a target for cleavage

Analytical and Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural transformations and reaction mechanisms involving DPTT during vulcanization.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of chemical species with unpaired electrons, such as free radicals. nih.gov In the context of sulfur vulcanization accelerated by thiurams, the thermal decomposition of the accelerator is believed to generate radical intermediates that play a crucial role in the crosslinking mechanism. researchgate.net

Table 1: ESR Spectroscopy Findings on Thiuram Vulcanization Systems

TechniqueObservationSignificance
Electron Spin Resonance (ESR)Detection of dithiocarbamate (B8719985) radical signals upon thermal decomposition of thiuram accelerators.Provides direct evidence for the formation of radical intermediates.
ESR combined with Spin TrappingIdentification of specific radical adducts, such as those from hydroxyl or perhydroxyl radicals in related systems. utexas.eduAllows for the characterization of highly reactive and short-lived radical species.

Laser Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure and chemical bonding. It has proven to be an excellent analytical tool for studying the complex chemical reactions that occur at vulcanizing temperatures in systems containing thiuram-type materials. researchgate.net

In studies involving DPTT and similar sulfur donors, Laser Raman spectroscopy has been instrumental in elucidating the vulcanization mechanism. researchgate.net Key findings from Raman studies include:

Identification of Active Sulfurating Agents: The technique helps in identifying the actual chemical species responsible for transferring sulfur to the rubber molecules. Research has provided significant evidence that the active sulfurating agent is a polysulfide species formed from the accelerator. researchgate.netresearchgate.net

Monitoring Reaction Intermediates: Raman spectroscopy allows for the in-situ monitoring of the transformation of DPTT and the formation of various intermediate compounds during the vulcanization process.

Elucidation of Sulfuration Mechanism: By tracking the changes in the Raman spectra over time and temperature, researchers can determine the mechanism of sulfuration, shedding light on how the rubber-bound intermediates are formed. researchgate.net

The ability to analyze complex mixtures at high temperatures makes Laser Raman spectroscopy a powerful tool for unraveling the intricate reaction pathways of DPTT in elastomer vulcanization. researchgate.net

Both NMR and IR spectroscopy are fundamental tools for analyzing molecular structure and are used to track the chemical changes occurring in DPTT and the polymer matrix during vulcanization.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful technique for obtaining detailed atomic-resolution information about molecular structure. nih.govmdpi.com One- and two-dimensional NMR techniques can be used to:

Confirm the structure of the DPTT accelerator itself.

Analyze the structure of reaction byproducts formed during vulcanization.

Characterize the structural changes in the polymer backbone and, most importantly, the nature of the sulfur crosslinks (monosulfidic, disulfidic, polysulfidic) in the final vulcanizate. This provides insight into how DPTT influences the crosslink structure, which in turn dictates the final physical properties of the rubber.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com It is a versatile technique for monitoring the progress of a chemical reaction. wiley.com During the vulcanization of rubber with DPTT, IR analysis can detect:

The disappearance of characteristic absorption bands associated with the thiuram accelerator as it is consumed in the reaction.

Changes in the polymer backbone, such as the decrease in C=C double bonds.

The appearance of new bands corresponding to the newly formed C-S and S-S linkages in the crosslinked network.

By comparing the IR spectra of the uncured rubber compound with those of samples cured for different times, a qualitative understanding of the structural changes can be achieved. nih.gov

Table 2: Application of NMR and IR in DPTT Vulcanization Analysis

TechniqueApplicationInformation Gained
NMR Structural analysis of vulcanizatesDetermination of crosslink type (mono-, di-, polysulfidic), changes in polymer structure.
IR Monitoring reaction progressDisappearance of accelerator functional groups, formation of sulfur crosslinks.

Thermal Analysis

Thermal analysis techniques are crucial for studying the energetics and stability of the vulcanization process and the resulting material.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics of thermosetting materials, including rubber compounds. researchgate.netwsu.edu The method works by measuring the difference in heat flow between a sample and a reference as a function of temperature or time. The vulcanization process is an exothermic reaction, and DSC can precisely measure the heat generated.

From a DSC scan of a rubber compound containing DPTT, several key kinetic parameters can be determined: researchgate.net

Heat of Reaction (ΔH): The total area under the exothermic peak corresponds to the total heat evolved during the vulcanization reaction.

Onset and Peak Temperatures: These temperatures provide information about the initiation and maximum rate of the curing reaction.

Kinetic Parameters: By performing scans at multiple heating rates (dynamic DSC) or holding the temperature constant (isothermal DSC), kinetic models can be applied to the data to calculate the activation energy (Ea), the order of reaction (n), and the pre-exponential factor (Z).

This information is vital for optimizing cure cycles in industrial processes, ensuring that the material is fully cured without being over-cured, which could degrade its properties.

Table 3: Typical Kinetic Parameters Obtainable from DSC Analysis of Rubber Curing

ParameterSymbolDescriptionTypical Unit
Activation EnergyEaThe minimum energy required to initiate the crosslinking reaction.kJ/mol
Pre-exponential FactorZ or AA constant related to the frequency of collisions between reacting molecules.s-1 or min-1
Reaction OrdernAn exponent that relates the rate of reaction to the concentration of reactants.Dimensionless
Heat of ReactionΔHThe total heat released during the complete vulcanization process.J/g

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgyoutube.com It is the primary method used to evaluate the thermal stability of materials. mdpi.com

For a rubber vulcanizate prepared using DPTT, TGA is used to determine its decomposition profile. A sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve shows the temperatures at which weight loss occurs, corresponding to the degradation of the polymer network. rsc.org Key data points from a TGA analysis include:

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins. This is a critical indicator of the material's thermal stability and its maximum service temperature.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, identified from the peak of the derivative TGA (DTG) curve.

Residual Mass (Char Yield): The amount of material remaining at the end of the analysis, which can provide information about the composition and degradation mechanism.

TGA provides essential data for quality control and for assessing the suitability of the vulcanized rubber for high-temperature applications. youtube.com

Table 4: Representative TGA Data for a Vulcanized Elastomer

ParameterDescriptionExample Value
Tonset (5% weight loss)Temperature at which 5% of the initial mass has been lost.350 °C
TmaxTemperature of the maximum rate of degradation.385 °C
Char Yield at 600 °CPercentage of mass remaining at 600 °C under an inert atmosphere.5%

Rheological Studies

Rheological studies are fundamental in understanding the viscoelastic properties of rubber compounds as they transition from a soft, plastic state to a hard, elastic state during vulcanization.

Oscillatory Disk Rheometry (ODR) is a crucial technique for determining the characteristic curve and parameters of rubber vulcanization. nextgentest.com This method involves measuring the torque required to oscillate a disk embedded in a rubber sample at a constant temperature, providing real-time data on the material's stiffness as cross-linking progresses. nextgentest.comresearchgate.net

The vulcanization kinetics of natural rubber using Dipentamethylenethiuram tetrasulfide as a sulfur donor have been extensively investigated with ODR. researchgate.netresearchgate.net The resulting rheometer curves, which plot torque against time, typically exhibit an S-shape. researchgate.net These curves are analyzed to determine key vulcanization parameters.

Key Parameters from Oscillatory Disk Rheometry:

ParameterDescriptionSignificance in DPTT Vulcanization
ML (Minimum Torque) Represents the viscosity of the unvulcanized rubber compound. nextgentest.comIndicates the initial flow characteristics of the rubber mix containing DPTT before curing begins.
MH (Maximum Torque) Corresponds to the shear modulus or stiffness of the fully vulcanized sample. nextgentest.comReflects the final cross-link density achieved with the DPTT vulcanization system.
ts2 (Scorch Time) The time required for the torque to rise two units above the minimum torque (ML).Measures the processing safety of the DPTT compound, indicating the time available before vulcanization starts.
t90 (Optimum Cure Time) The time needed to reach 90% of the maximum torque (MH).Defines the optimal duration for the curing process to achieve desired properties with the DPTT system.

Research on the vulcanization of natural rubber with DPTT has shown that the process involves distinct stages. researchgate.netresearchgate.net Studies applying Coran's model to analyze ODR data have identified two distinct stages during the curing period. researchgate.net It was observed that the torque increment (a measure of crosslink density) reached a maximum value at a vulcanization temperature of 130°C. researchgate.net This detailed kinetic information allows for the calculation of the activation energy of the vulcanization process, providing deeper insight into the reaction mechanism. researchgate.netresearchgate.net

Morphological and Elemental Analysis

Understanding the dispersion of vulcanizing agents and the resulting network structure is critical for predicting the physical properties of the final rubber product.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful combination for microstructural and elemental analysis. rsc.orgresearchgate.net SEM provides high-resolution images of the sample's surface topography, while EDX allows for the qualitative and semi-quantitative identification of the elemental composition of specific areas on that surface. researchgate.netnih.gov The technique works by detecting characteristic X-rays emitted from the sample when it is bombarded by the SEM's electron beam. oregonstate.edu

In the context of DPTT-related vulcanization systems, SEM-EDX is used to assess the distribution of sulfur and other elements within the rubber matrix. For instance, studies on similar thiuram disulfides have used SEM and EDX to confirm the homogeneous distribution of sulfur after heat treatment. researchgate.net This analysis can reveal whether the vulcanizing agent has been evenly dispersed or if particles have recrystallized, which could negatively impact the material's properties. researchgate.net By mapping the elemental distribution, researchers can verify that the sulfur from the DPTT donor has been effectively incorporated into the polymer network.

Typical Application of SEM-EDX in Vulcanizate Analysis:

Analytical StepTechniqueInformation Gained
Imaging SEMProvides high-magnification images of the vulcanized rubber's cross-section or fracture surface, revealing its morphology.
Elemental Analysis EDXGenerates spectra identifying the elements present in a selected area (e.g., C, S, Zn, O).
Elemental Mapping EDXCreates a visual map showing the spatial distribution of each identified element across the imaged area, confirming the homogeneity of sulfur from DPTT.

This analytical approach is crucial for quality control and for research aimed at optimizing the dispersion of DPTT and other additives to achieve uniform vulcanization and superior mechanical properties in the final product. researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for separating and identifying the various chemical species, including intermediates and byproducts, that are formed during the complex chemical reactions of sulfur vulcanization.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of chemical compounds in complex mixtures. basicmedicalkey.commdpi.com It is widely used in the pharmaceutical and chemical industries to separate, identify, and quantify components. basicmedicalkey.commdpi.com The method involves pumping a liquid mobile phase containing the sample mixture through a column filled with a solid stationary phase. basicmedicalkey.com Different components in the sample interact differently with the stationary phase, causing them to flow through the column at different rates and thus enabling their separation. basicmedicalkey.com

In the study of vulcanization chemistry involving DPTT, HPLC is an invaluable tool for analyzing the reaction intermediates. The vulcanization process is not a simple one-step reaction but involves a series of complex chemical transformations. A fundamental kinetic model can be used to predict the concentration profiles of various reaction intermediates as a function of their polysulfidic lengths. researchgate.net

For example, HPLC has been effectively used to monitor the progress of related disulfide metathesis reactions, which are relevant to the cross-linking and network rearrangement in sulfur vulcanization. researchgate.netrsc.org In such studies, samples can be taken at different reaction times and analyzed to quantify the reactants and products, thereby elucidating the reaction kinetics. rsc.org A typical HPLC setup for this type of analysis might use a C18 column with a mobile phase mixture, such as acetonitrile (B52724) and water, and a UV detector for quantification. rsc.org This allows researchers to track the formation and consumption of various sulfur-containing species, providing critical data to understand and optimize the vulcanization process driven by DPTT.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It has become a widely used tool for studying chemical reactions, allowing for the calculation of geometries, reaction energies, and transition states. core.ac.ukresearchgate.net In the context of rubber vulcanization, DFT calculations provide a molecular-level understanding of the complex reaction pathways involving sulfur, accelerators, and activators.

DFT studies help elucidate the mechanism of accelerator activity, which primarily stems from its ability to form an active vulcanizing agent with sulfur. researchgate.net Key parameters that can be calculated using DFT to understand these mechanisms include:

Activation Energies: Calculating the energy barriers for different potential reaction steps helps identify the most likely reaction pathway.

Intermediate Structures: DFT can optimize the geometry of transient intermediate complexes, such as those formed between the accelerator, zinc oxide, and sulfur.

Charge Distribution: Analysis of the electron density can reveal how charge is redistributed during bond formation and cleavage, providing insight into the nucleophilic and electrophilic interactions that drive the reaction.

By applying these computational techniques, researchers can build detailed models of the chemical transformations that thiuram accelerators like DPTT undergo during vulcanization.

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. mdpi.com By combining classical mechanics with statistical mechanics, MD simulations can establish a relationship between the microscopic structure of a material and its macroscopic properties. mdpi.com For vulcanized rubber, MD simulations are invaluable for predicting and understanding its mechanical and thermal behavior.

The application of MD simulations to polymer systems, including natural rubber, allows researchers to investigate material properties without the need for extensive trial-and-error experiments. mdpi.comrsc.org In these simulations, a representative model of the cross-linked rubber network is constructed. The atoms in this virtual material are then allowed to interact over time according to a defined force field, which describes the potential energy of the system.

Through MD simulations, several key material properties of vulcanized rubber can be analyzed:

Stress-Strain Behavior: By applying a virtual tensile deformation to the simulation box, the stress-strain curve of the material can be generated, providing access to properties like elastic modulus and tensile strength. mdpi.com

Glass Transition Temperature (Tg): By simulating the cooling of the polymer system, the change in properties like density or specific volume can be monitored to determine the glass transition temperature.

Cross-link Density Effects: MD simulations can model systems with varying degrees of cross-linking to understand how the network structure, influenced by accelerators like DPTT, affects the final mechanical properties.

Thermal Conductivity: Non-equilibrium molecular dynamics (NEMD) methods can be used to calculate the thermal conductivity of the polymer, which is an important property for many rubber applications. mdpi.com

These simulations provide a bridge between the chemical structure of the cross-linked network and the functional performance of the final rubber product. drexel.edu

Modeling of Reaction Kinetics and Network Formation

The vulcanization of rubber is a complex process involving numerous simultaneous and consecutive reactions that lead to the formation of a three-dimensional cross-link network. lusida.com Modeling the kinetics of these reactions is essential for predicting the cure characteristics and controlling the final properties of the rubber vulcanizate.

Thiuram accelerators, including DPTT, are classified as ultra-fast accelerators. lusida.com They significantly influence the rate of vulcanization. Experimental data from rheometer measurements provide key kinetic parameters that are used in developing predictive models.

Table 1: Comparison of Vulcanization Characteristics for Different Accelerator Types in Natural Rubber This table presents generalized comparative data based on findings from studies on various accelerators. Actual values can vary based on specific formulations and conditions.

Accelerator TypeScorch Time (ts2)Cure Time (t90)Cure Rate Index (CRI)
Thiuram (e.g., DPTT) Very ShortShortVery High
Thiazole MediumMediumMedium
Sulfenamide (B3320178) LongLongLow

Data sourced from comparative studies on accelerator effects. researchgate.netscispace.comdergipark.org.tr

The modeling of reaction kinetics aims to describe the evolution of the cross-link density over time. This involves creating a kinetic model that can account for:

Induction Period (Scorch Time): The initial delay before rapid cross-linking begins, which is crucial for safe processing of the rubber compound. Thiurams typically provide a very short scorch time. dergipark.org.tr

Curing Reaction: The primary phase where the cross-link network is formed. The rate of this reaction is significantly increased by accelerators.

Reversion: In some cases, particularly with natural rubber at high temperatures, the cross-link density can decrease after reaching a maximum, a phenomenon known as reversion. Thiuram-based systems can produce cross-links that are resistant to reversion. lusida.com

These kinetic models, validated with experimental data, are critical for optimizing vulcanization process parameters such as time and temperature to achieve the desired state of cure and final material properties.

Environmental Fate and Transport Mechanisms

Degradation Pathways in Environmental Matrices

Detailed studies on the specific degradation pathways of Dipentamethylenethiuram tetrasulfide in various environmental compartments such as soil, water, and air are not extensively available in peer-reviewed literature. However, based on the general behavior of dithiocarbamates, several degradation pathways can be inferred.

Dithiocarbamates are known to be relatively unstable in the environment and can undergo degradation through several mechanisms, including hydrolysis, photolysis, and microbial action. The rate of these degradation processes is influenced by environmental factors such as pH, temperature, and the presence of microorganisms.

Hydrolysis: In aqueous environments, dithiocarbamates can hydrolyze, with the rate being pH-dependent. Acidic conditions generally favor the decomposition of dithiocarbamates. This process can lead to the formation of various degradation products.

Photolysis: Exposure to sunlight can also contribute to the degradation of dithiocarbamates in surface waters and on soil surfaces. The energy from ultraviolet (UV) radiation can break down the chemical structure of these compounds.

Microbial Degradation: Soil microorganisms have been shown to play a role in the degradation of some dithiocarbamates, utilizing them as a source of carbon and nitrogen. The biodegradation of a related compound, tetramethyl thiuram disulfide (thiram), by a Bacillus-dominated microbial community has been reported, suggesting that similar pathways may exist for DPTT.

Upon complete combustion, which is not a typical environmental degradation pathway, DPTT is expected to produce hazardous decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.

Degradation PathwayEnvironmental MatrixPotential Influencing FactorsGeneral Observations for Dithiocarbamates
HydrolysisWater, Moist SoilpH, TemperatureGenerally faster under acidic conditions.
PhotolysisSurface Water, Soil SurfaceSunlight intensity (UV radiation)Can be a significant degradation pathway.
Microbial DegradationSoil, WaterMicrobial population, Nutrient availabilityDocumented for some dithiocarbamates.

Research on Environmental Impact and Degradation Pathways

Research specifically detailing the environmental impact and degradation pathways of this compound is sparse. Much of the available information is derived from safety data sheets and studies on the broader category of dithiocarbamates.

Ecotoxicity: this compound is classified as being toxic to aquatic life with long-lasting effects. This indicates that the compound can pose a risk to aquatic ecosystems. Specific ecotoxicological data is limited, but the following has been reported:

Test OrganismEndpointConcentrationExposure Time
Oryzias latipes (Japanese medaka)LC50 (Lethal Concentration, 50%)>500 ppm48 hours

The lack of comprehensive ecotoxicological data for a range of aquatic and terrestrial organisms makes a full environmental risk assessment challenging.

Degradation Products: Specific degradation products of DPTT in the environment have not been well-documented in the available literature. For other dithiocarbamates, such as thiram, degradation can lead to the formation of metabolites like ethylene (B1197577) thiourea (B124793) (ETU) and carbon disulfide. It is plausible that DPTT degradation would result in piperidine-containing derivatives and various sulfur compounds, though further research is needed to confirm this.

Presence in Recycled Materials (e.g., Tire Crumb Rubber)

This compound is used in the manufacturing of rubber products, and consequently, it has been identified as a component of recycled materials derived from these products, most notably tire crumb rubber.

Identification in Tire Crumb Rubber: A report by the U.S. Environmental Protection Agency (EPA) under the Federal Research Action Plan on recycled tire crumb rubber used in synthetic turf fields has listed this compound (CAS No. 120-54-7) as one of the chemical substances detected in this material.

Leaching Potential: While the presence of DPTT in tire crumb rubber is established, there is a lack of specific studies quantifying its concentration and its potential to leach into the surrounding environment. Leaching studies on tire crumb rubber have often focused on other organic compounds, such as benzothiazoles and polycyclic aromatic hydrocarbons (PAHs), as well as heavy metals like zinc. These studies indicate that various chemical additives can leach from tire rubber into water, with the rate and extent of leaching influenced by factors like pH, temperature, and particle size. Although DPTT has not been a primary focus of these published leaching studies, its presence in the material suggests a potential for it to be released into the environment over time.

Recycled MaterialPresence of DPTTLeaching Data for DPTTKey Findings from General Leaching Studies
Tire Crumb RubberIdentified as a component.Specific quantitative data is not readily available.Other rubber additives (e.g., benzothiazole, zinc) are known to leach. Leaching is influenced by environmental conditions.

Further research is required to determine the concentration of this compound in various recycled rubber materials and to assess its mobility and potential for environmental exposure through leaching.

Future Research Directions and Emerging Applications

Development of Novel Materials with Tailored Electrical or Thermal Properties

An area of potential future research is the application of DPTT in material science for the development of new materials with specifically tailored electrical or thermal properties. Although specific research in this area is not yet extensive, the compound's molecular structure suggests possibilities for its use as a precursor or component in novel conducting polymers. The sulfur-rich nature of DPTT could be exploited to create materials with unique semiconducting or insulating characteristics. Further investigation into its thermal decomposition behavior and its interactions with other monomers could lead to the creation of specialized polymers with enhanced thermal stability or specific conductive pathways.

Applications in Advanced Organic Synthesis

The reactivity of the tetrasulfide chain in Dipentamethylenethiuram tetrasulfide presents opportunities for its use in advanced organic synthesis. cymitquimica.com The S-S bonds can be cleaved under certain conditions, making DPTT a potential sulfur-transfer agent for the synthesis of other organosulfur compounds. smolecule.com Its decomposition can produce radical species, which could be harnessed to initiate specific polymerization reactions. researchgate.net Research has shown that thiuram compounds can act as initiators, and in some cases retarders, of polymerization, suggesting that DPTT could be used to control reaction kinetics in complex synthetic processes. researchgate.net Further studies are needed to fully explore its reactivity and potential as a versatile reagent or chemical intermediate in the synthesis of fine chemicals and pharmaceuticals. cymitquimica.com

Molecular Engineering of Vulcanizates for Specific Properties

Beyond its traditional role, DPTT is being investigated for more sophisticated applications in the molecular engineering of vulcanizates. In peroxide vulcanization systems, which form stable C-C cross-links, DPTT can be used as part of a combination of co-agents to achieve specific performance outcomes. researchgate.netuctm.edu Research has shown that combining DPTT with a bismaleimide (B1667444) co-agent like N,N′-m-phenylenedimaleimide can provide scorch safety (preventing premature curing) while simultaneously improving the mechanical properties of the final vulcanizate. researchgate.net The concentrations of DPTT and the co-agent significantly influence the scorch time and physical characteristics of the rubber. researchgate.net This approach allows for the precise tailoring of rubber compounds for demanding applications, such as in injection molding and extrusion, where control over the curing process is critical. researchgate.net

Further Exploration in Energy Storage Systems

One of the most promising emerging applications for this compound is in advanced energy storage systems, particularly as a cathode material for rechargeable batteries. nih.govacs.org Its high sulfur content and unique electrochemical behavior make it a compelling alternative to conventional sulfur cathodes in lithium-sulfur (Li-S) and magnesium (Mg) batteries. acs.orgrsc.org

In Li-S batteries, DPTT has been explored as both an active material and an electrolyte additive. rsc.orgacs.org When used as a cathode material, it undergoes reversible redox reactions, and its discharge products can act as anchors for polysulfides, mitigating the "shuttle effect" that plagues traditional Li-S batteries and leads to capacity decay. rsc.orgresearchgate.net One study demonstrated that a cathode using thiuram polysulfides could achieve a high specific energy of 1156 Wh kg⁻¹ and maintain 87% capacity after 100 cycles. rsc.orgresearchgate.net As an electrolyte additive, DPTT can act as a scavenger, reacting with and converting dissolved lithium polysulfides, thereby improving capacity retention and rate performance. acs.orgnih.gov A cell with a DPTT-containing electrolyte showed an initial capacity of 1227.6 mAh g⁻¹ and retained 914.7 mAh g⁻¹ after 250 cycles. acs.org

In the field of rechargeable magnesium batteries (RMBs), DPTT (also referred to as PMTT) has been investigated as a source of redox-active sulfur. acs.orgntnu.nofigshare.com Research has demonstrated an initial discharge capacity of 295 mAh g⁻¹, one of the highest reported for an organosulfur compound in RMBs. acs.orgntnu.no The proposed reaction mechanism involves the breaking of the S-S bonds and the formation of magnesium pentamethylene dithiocarbamate (B8719985). acs.org Furthermore, a composite material derived from DPTT and mesoporous carbon showed excellent cycling stability, with 76% capacity retention after 100 cycles, and superior rate performance compared to conventional sulfur composites. ntnu.nofigshare.com

Table 1: Performance Metrics of this compound in Battery Applications

Battery Type Role of DPTT Key Performance Metric Source(s)
Lithium-Sulfur (Li-S) Cathode Material Specific Energy: 1156 Wh kg⁻¹; Capacity Retention: 87% after 100 cycles. rsc.orgresearchgate.net
Lithium-Sulfur (Li-S) Electrolyte Additive Initial Capacity: 1227.6 mAh g⁻¹; Capacity after 250 cycles: 914.7 mAh g⁻¹. acs.org
Magnesium (Mg) Cathode Material Initial Discharge Capacity: 295 mAh g⁻¹. acs.orgntnu.no

Q & A

Basic Research Questions

Q. What is the optimal concentration range of DPTT in chloroprene/natural rubber blends to balance mechanical strength and processing safety?

  • Methodological Answer : Experimental design involves preparing rubber compositions with varying DPTT concentrations (0.1–3.0 parts per 100 parts rubber) and ethylene thiourea. Key parameters include scorch time (Mooney viscometer), mechanical strength (tensile testing), and low-temperature compression set (ASTM D395). Comparative studies (e.g., ) show that exceeding 3.0 parts accelerates vulcanization, reducing scorch time and increasing defects. Optimal performance is achieved at 0.1–3.0 parts, ensuring balanced processing safety and mechanical properties .
Parameter Optimal DPTT Range Effect of Excess DPTT
Scorch Time0.1–3.0 parts<7 minutes (unsafe processing)
Compression Set0.1–3.0 partsImproved low-temperature stability
Mechanical Strength0.1–3.0 partsEnhanced via co-vulcanization

Q. How does DPTT interact with ethylene thiourea in vulcanization, and what synergistic effects are observed?

  • Methodological Answer : Co-vulcanization studies compare DPTT and ethylene thiourea individually versus combined use. FTIR or Raman spectroscopy identifies crosslink formation, while dynamic mechanical analysis (DMA) evaluates low-temperature flexibility. and demonstrate that DPTT co-vulcanizes chloroprene and natural rubber, while ethylene thiourea accelerates sulfur crosslinking. Their combination reduces phase separation, improving compression set (-40°C to 100°C) and tensile strength by 15–20% compared to single-accelerator systems .

Advanced Research Questions

Q. How can DPTT be utilized in lithium-sulfur (Li-S) batteries to mitigate the shuttle effect?

  • Methodological Answer : DPTT is added to the electrolyte (e.g., 4 wt.%) as a polysulfide scavenger. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) confirm reduced polysulfide diffusion. In situ UV-Vis spectroscopy tracks the reaction between DPTT and Li₂Sₓ, forming Li₂S₂ and elemental sulfur. Cells with DPTT show 75% capacity retention after 250 cycles at 0.5 C, compared to 50% in controls ( ).

Q. What methodologies are employed to assess DPTT’s crosslinking inhibition in polyethylene grafting?

  • Methodological Answer : In polyethylene grafting (e.g., acrylic acid), DPTT is introduced at 0.5–1.0 wt.% during extrusion. Gel permeation chromatography (GPC) measures molecular weight distribution, while Soxhlet extraction quantifies gel content. shows DPTT reduces crosslinking by 40% via radical scavenging, improving processability without compromising graft efficiency .

Q. How do researchers address contradictions in DPTT’s role as a vulcanization accelerator versus a crosslinking inhibitor in different polymer systems?

  • Methodological Answer : Mechanistic studies using electron spin resonance (ESR) identify DPTT’s dual behavior: in sulfur-rich systems (rubber), it donates sulfur for crosslinking; in non-sulfur systems (polyethylene), it terminates radicals. Comparative FTIR analysis of reaction byproducts (e.g., elemental sulfur in rubber vs. thiyl radicals in PE) clarifies context-dependent roles .

Q. What analytical techniques are critical for characterizing DPTT’s thermal stability and compatibility in composites?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (≥200°C) and residue content.
  • Differential Scanning Calorimetry (DSC) : Identifies melt transitions (113°C minimum, ).
  • FTIR Spectroscopy : Detects interactions between DPTT and polymer matrices (e.g., hydrogen bonding in rubber) .

Safety and Biocompatibility

Q. What protocols are recommended for evaluating the dermatological safety of DPTT in laboratory settings?

  • Methodological Answer :

  • Patch Testing : Human epidermal models (e.g., EpiDerm™) exposed to 0.1–1.0% DPTT assess irritation potential.
  • Cytotoxicity Assays : MTT assays on fibroblasts quantify cell viability (IC₅₀ values).
  • Allergenicity Screening : Lymphocyte proliferation tests identify sensitization risks ( reports DPTT as a thiuram allergen) .

Data Contradiction Analysis

  • Conflict : DPTT accelerates vulcanization in rubber but inhibits crosslinking in polyethylene.
  • Resolution : Context-dependent reactivity. In sulfur-cured systems, DPTT acts as a sulfur donor; in radical-driven processes (PE grafting), it scavenges radicals. ESR and kinetic modeling differentiate these pathways .

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